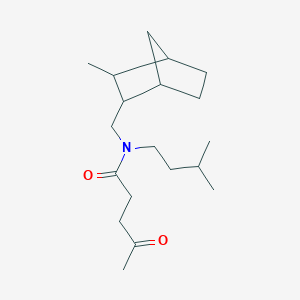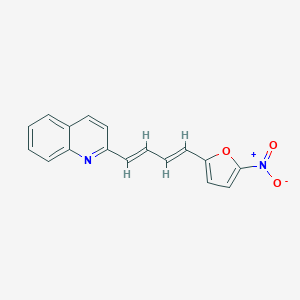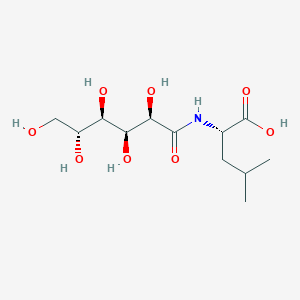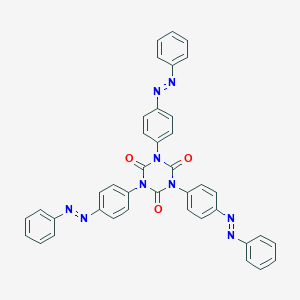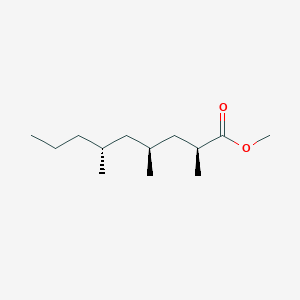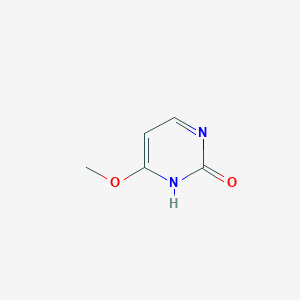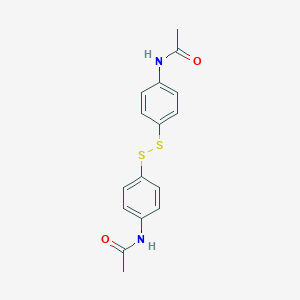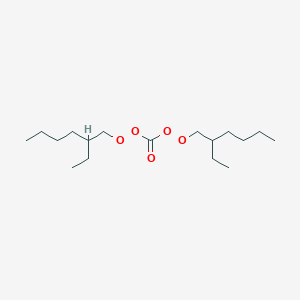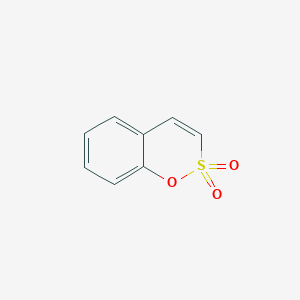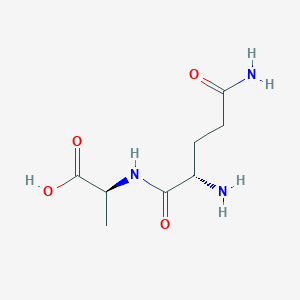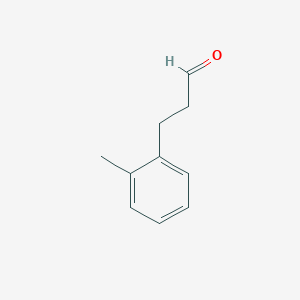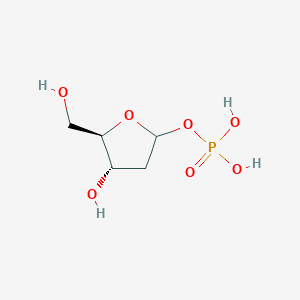
2'-Deoxyribose-1'-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-Deoxyribose-1'-phosphate is a phosphorylated derivative of deoxyribose, a five-carbon sugar molecule that plays a crucial role in the structure of DNA. This compound is involved in various biochemical pathways, particularly in the metabolism of nucleotides and nucleosides. It is a key intermediate in the salvage pathways of nucleotides, which are essential for the synthesis and repair of DNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2'-Deoxyribose-1'-phosphate can be synthesized via enzymatic phosphorolysis of nucleosides such as 7-methylguanosine and 7-methyldeoxyguanosine. This method involves the use of purine nucleoside phosphorylase, which catalyzes the reaction in the presence of a phosphate donor like potassium phosphate buffer or cyclohexylammonium phosphate dibasic . The reaction typically occurs under mild conditions, such as a pH of 7.5 and room temperature.
Industrial Production Methods: Industrial production of deoxyribose 1-phosphate often employs biocatalytic processes due to their efficiency and selectivity. Enzymes like nucleoside phosphorylases and 2′-deoxyribosyltransferases are used to catalyze the formation of deoxyribose 1-phosphate from nucleosides. These processes are advantageous as they minimize the need for protection-deprotection steps and reduce the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2'-Deoxyribose-1'-phosphate undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include enzymes like deoxyribose dehydrogenase.
Substitution: Reagents such as nucleophiles can be used under mild conditions to facilitate substitution reactions.
Major Products:
Oxidation: Acetyl coenzyme A and glyceryl-CoA are major products formed from the oxidation of deoxyribose 1-phosphate.
Substitution: The products depend on the nature of the substituent introduced during the reaction.
Aplicaciones Científicas De Investigación
2'-Deoxyribose-1'-phosphate has a wide range of applications in scientific research:
Mecanismo De Acción
2'-Deoxyribose-1'-phosphate exerts its effects primarily through its role in the purine and pyrimidine salvage pathways. It is generated by the action of nucleoside phosphorylases, which catalyze the reversible phosphorolysis of nucleosides to produce deoxyribose 1-phosphate and the corresponding nucleobase . This compound is then utilized in various metabolic pathways, including the synthesis of nucleotides and nucleic acids.
Comparación Con Compuestos Similares
Ribose 1-phosphate: Similar to deoxyribose 1-phosphate but contains an additional hydroxyl group on the ribose sugar.
Deoxyribose 5-phosphate: Another phosphorylated derivative of deoxyribose, differing in the position of the phosphate group.
Uniqueness: 2'-Deoxyribose-1'-phosphate is unique due to its specific role in the salvage pathways of nucleotides and its involvement in the metabolism of deoxynucleosides. Unlike ribose 1-phosphate, it is specifically associated with DNA metabolism and repair .
Propiedades
Número CAS |
17210-42-3 |
|---|---|
Fórmula molecular |
C5H11O7P |
Peso molecular |
214.11 g/mol |
Nombre IUPAC |
[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O7P/c6-2-4-3(7)1-5(11-4)12-13(8,9)10/h3-7H,1-2H2,(H2,8,9,10)/t3-,4+,5?/m0/s1 |
Clave InChI |
KBDKAJNTYKVSEK-PYHARJCCSA-N |
SMILES |
C1C(C(OC1OP(=O)(O)O)CO)O |
SMILES isomérico |
C1[C@@H]([C@H](OC1OP(=O)(O)O)CO)O |
SMILES canónico |
C1C(C(OC1OP(=O)(O)O)CO)O |
Key on ui other cas no. |
17210-42-3 |
Descripción física |
Solid |
Sinónimos |
2-deoxy-alpha-D-ribose 1-phosphate 2-deoxyribose 1-phosphate 2-deoxyribose 1-phosphate, (alpha-D-erythro)-isomer 2-deoxyribose 1-phosphate, (beta-D-erythro)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


